Cas no 135112-28-6 ((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid)

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 化学的及び物理的性質
名前と識別子
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- Fmoc-L-Norvaline
- Fmoc-Nva-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvaline
- N-Fmoc-L-norvaline
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
- Fmoc-Nva-OH Fmoc-L-norvaline
- N-(9-Fluorenylmethyloxycarbonyl)-L-Norvaline
- (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- <i>N<
- 9-fluorenylmethyloxycarbonyl-L-NVa-OH
- AmbotzFAA1415
- Fmoc-L-NVa-OH
- N-Fmoc-2-aminovaleric acid
- (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)pentanoic acid
- DTXSID80426880
- L-Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- Fmoc-L-2-aminovaleric acid
- JBIJSEUVWWLFGV-SFHVURJKSA-N
- M06138
- SCHEMBL120255
- Z1946056419
- FMOC-L-NHCH[CH3(CH2)2]-COOH
- AM82599
- AKOS015910845
- Fmoc-norvaline
- J-300352
- PD196887
- 135112-28-6
- MFCD00155631
- Fmoc-Nva-OH, >=98.0% (HPLC)
- F1117
- CS-W013923
- HY-W013207
- AS-68348
- EN300-624058
- Norvaline, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- A11346
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
-
- MDL: MFCD00155631
- インチ: InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
- InChIKey: JBIJSEUVWWLFGV-SFHVURJKSA-N
- ほほえんだ: CCC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 339.14700
- どういたいしつりょう: 339.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 8
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- 互変異性体の数: 2
- トポロジー分子極性表面積: 75.6Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.23
- ゆうかいてん: 153.0 to 157.0 deg-C
- ふってん: 557.9±33.0 °C at 760 mmHg
- フラッシュポイント: 291.2±25.4 °C
- PSA: 75.63000
- LogP: 4.16930
- 光学活性: [α]20/D −21±1°, c = 2% in DMF
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22-S24/25
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM248969-500g |
Fmoc-Nva-OH |
135112-28-6 | 98% | 500g |
$*** | 2023-03-30 | |
Enamine | EN300-624058-0.1g |
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
135112-28-6 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
AAPPTec | UFV102-25g |
Fmoc-Nva-OH |
135112-28-6 | 25g |
$150.00 | 2024-07-19 | ||
Apollo Scientific | OR960882-100g |
Fmoc-Nva-OH |
135112-28-6 | 98+% | 100g |
£69.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-10g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |
135112-28-6 | ≥98.0% (HPLC) | 10g |
¥74.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-1g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |
135112-28-6 | ≥98.0% (HPLC) | 1g |
¥29.90 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F131877-100g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |
135112-28-6 | ≥98.0% (HPLC) | 100g |
¥468.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F95690-25g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |
135112-28-6 | 98% | 25g |
¥100.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F95690-5g |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid |
135112-28-6 | 98% | 5g |
¥31.0 | 2023-09-07 | |
Chemenu | CM248969-100g |
Fmoc-Nva-OH |
135112-28-6 | 98% | 100g |
$*** | 2023-03-30 |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid 関連文献
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Eranthie Weerapana,Barbara Imperiali Org. Biomol. Chem. 2003 1 93
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acidに関する追加情報
Exploring the Compound CAS No. 135112-28-6: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic Acid
The compound with CAS No. 135112-28-6, commonly referred to as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, is a highly specialized chemical entity with significant applications in the fields of organic chemistry, biochemistry, and pharmacology. This compound is notable for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group attached to a pentanoic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, making this compound particularly valuable in the synthesis of complex peptides and proteins.
Recent advancements in chemical synthesis have further enhanced the utility of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid. Researchers have demonstrated its effectiveness in constructing peptide libraries, which are essential for drug discovery and development. The stereochemistry of the compound, as indicated by the "(S)" designation, plays a critical role in determining its biological activity and compatibility with various enzymatic systems. This stereo-specificity is a key factor in its application within chiral resolution and asymmetric synthesis methodologies.
Moreover, the compound's fluorenylmethoxycarbonyl (Fmoc) group has been extensively studied for its photolytic properties. Recent studies published in *Chemical Communications* and *Journal of Organic Chemistry* highlight its use in light-mediated peptide coupling reactions. These reactions offer significant advantages over traditional coupling methods, including higher yields and improved selectivity. The ability to selectively remove the Fmoc group under specific conditions has also made it a preferred choice in multi-step peptide synthesis workflows.
In addition to its role in peptide synthesis, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid has found applications in materials science. Its incorporation into polymeric materials has been shown to enhance mechanical properties and biocompatibility, making it a promising candidate for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Recent research in *Biomaterials Science* underscores its potential in creating stimuli-responsive materials that can release drugs in a controlled manner.
The synthesis of this compound involves a series of carefully optimized steps to ensure high purity and stereochemical integrity. Modern synthetic techniques, including enantioselective catalysis and microwave-assisted synthesis, have significantly streamlined the production process. These advancements not only improve yield but also reduce environmental impact, aligning with current green chemistry principles.
In terms of characterization, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is typically analyzed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These analytical methods provide critical insights into its molecular structure, purity, and stability under various conditions. Recent studies have also employed X-ray crystallography to elucidate its three-dimensional arrangement, further enhancing our understanding of its physical properties.
Looking ahead, the compound's versatility is expected to drive further innovations across multiple disciplines. Its role as a building block in medicinal chemistry continues to expand, with ongoing research focusing on its application in developing novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders.
In conclusion, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure, coupled with cutting-edge research findings, positions it as an indispensable tool in both academic and industrial settings. As scientific advancements continue to unfold, this compound will undoubtedly play an even more pivotal role in shaping the future of chemical innovation.
